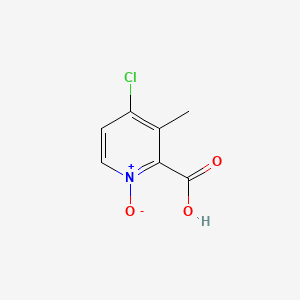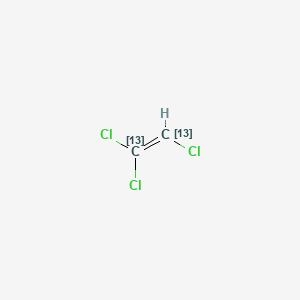
1,1,2-Trichloro(1,2-13C2)ethene
Vue d'ensemble
Description
1,1,2-Trichloro(1,2-13C2)ethene, also known as Trichloroethylene-13C2, is a compound with the molecular formula C2HCl3 . It is a colorless, sweet-smelling liquid that does not burn easily, can be dissolved in water, and evaporates easily . It is a common groundwater pollutant .
Synthesis Analysis
This compound is a chlorinated aliphatic hydrocarbon . The synthesis of this compound has been studied in various contexts. For instance, Ni supported on mesoporous silica (SBA-16) catalyzed hydrodechlorination of 1,1,2-trichloroethane has been reported .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C2HCl3/c3-1-2(4)5/h1H/i1+1,2+1 . The compound has a molecular weight of 133.37 g/mol .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and varied. For example, it has been reported that palladium black can act as a model catalyst in the hydrogenolysis of CCl2F2 (CFC-12) into CH2F2 (HFC-32) .Physical and Chemical Properties Analysis
This compound has several physical and chemical properties. It has a molecular weight of 133.37 g/mol, a XLogP3 of 2.6, and no hydrogen bond donor or acceptor count . It has a rotatable bond count of 0 and an exact mass of 131.921093 g/mol .Applications De Recherche Scientifique
Carbon Isotope Fractionation in Microbial Dechlorination
Research demonstrates the significance of carbon isotope fractionation during the microbial dechlorination process of chlorinated ethenes. This process involves significant isotope fractionation, providing insights into the mechanisms of natural attenuation and the potential for microbial degradation of contaminants like 1,1,2-Trichloro(1,2-13C2)ethene. The study utilized a methanogenic microbial enrichment culture to monitor carbon isotope ratios and concentrations during the dechlorination of trichloroethene (TCE), cis-1,2-dichloroethene (cis-DCE), and vinyl chloride (VC), highlighting the microbial capability to degrade these compounds (Bloom et al., 2000).
Effects on Chlorinated Ethene Reductive Dehalogenases
A systematic investigation into the inhibitory effects of 1,1,1-trichloroethane (1,1,1-TCA) and 1,1-dichloroethane (1,1-DCA) on chlorinated ethene dechlorination was conducted. This study illuminates the interactions between various chlorinated compounds, demonstrating how 1,1,1-TCA inhibits VC dechlorination, impacting the reductive dehalogenases associated with the dechlorination pathway from VC to ethene. The findings suggest that removal of 1,1,1-TCA via reductive dechlorination to 1,1-DCA could alleviate inhibition, emphasizing the complexity of interactions in bioremediation processes (Chan et al., 2011).
Bioreactor Co-culture for Detoxification
The successful detoxification of 1,1,2-Trichloroethane to ethene in a bioreactor co-culture involving Dehalogenimonas and Dehalococcoides mccartyi strains represents a significant advancement in environmental remediation. This co-culture demonstrates the potential for complete detoxification of 1,1,2-TCA to ethene, offering a promising solution for the remediation of groundwater contaminated with 1,1,2-TCA and its hazardous end products (Mortan et al., 2017).
Isotope Analysis for Assessing Contamination
Carbon isotope analysis has been employed to evaluate the origin and fate of vinyl chloride at contaminated sites. Through experiments and modeling, this approach provides a method for qualitative and possibly quantitative evaluation of the origin and fate of VC in environments with complex contaminant mixtures. The study offers a framework for utilizing carbon isotope ratios in assessing environmental contamination and the effectiveness of remediation strategies (Hunkeler et al., 2002).
Safety and Hazards
Mécanisme D'action
Mode of Action
It is known to be a central nervous system depressant . It is believed to interact with various targets in the body, leading to a range of effects.
Biochemical Pathways
Given its known effects on the central nervous system, it is likely that it impacts neurotransmitter signaling pathways .
Pharmacokinetics
Its metabolism and excretion would depend on various factors, including the specific metabolic pathways present in the body .
Result of Action
Inhalation of 1,1,2-Trichloro(1,2-13C2)ethene vapors may cause dizziness, drowsiness, headache, nausea, shortness of breath, and unconsciousness . It is also known to be a respiratory and eye irritant .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other chemicals, temperature, pH, and the specific biological environment in which it is present .
Propriétés
IUPAC Name |
1,1,2-trichloro(1,2-13C2)ethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl3/c3-1-2(4)5/h1H/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTXAVWGXDQKEL-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH](=[13C](Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745967 | |
| Record name | 1,1,2-Trichloro(~13~C_2_)ethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93952-00-2 | |
| Record name | 1,1,2-Trichloro(~13~C_2_)ethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 93952-00-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


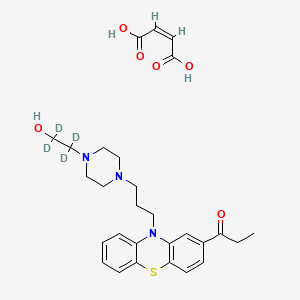


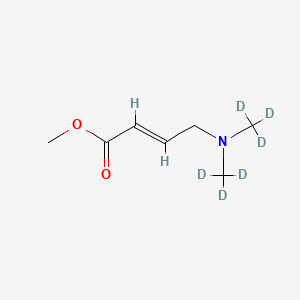

![(2R,3As,7aR)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B590183.png)


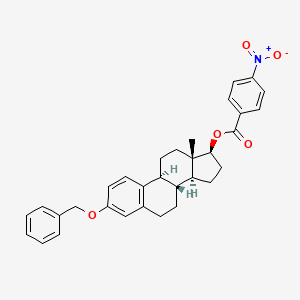
![[6-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B590192.png)
![2-Chloro-1-[[2-(trimethylsilanyl)ethoxy]methyl]-benzimidazole](/img/structure/B590193.png)
